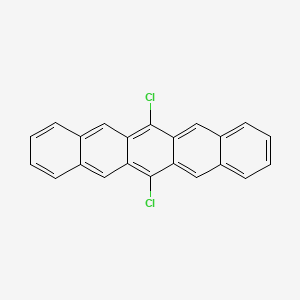

6,13-Dichloropentacene

Description

Structure

3D Structure

Properties

IUPAC Name |

6,13-dichloropentacene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H12Cl2/c23-21-17-9-13-5-1-2-6-14(13)10-18(17)22(24)20-12-16-8-4-3-7-15(16)11-19(20)21/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXOXWZMIZVDFKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C(=C4C=C5C=CC=CC5=CC4=C3Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H12Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20505481 | |

| Record name | 6,13-Dichloropentacene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59156-92-2 | |

| Record name | 6,13-Dichloropentacene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 6,13 Dichloropentacene

Facile Synthetic Routes to 6,13-Dichloropentacene

The most common and practical synthetic approach to this compound involves a two-step process: the synthesis of an intermediate, 6,13-pentacenequinone (B1223199), followed by its conversion to the final dichlorinated product.

The production of this compound on a significant scale is feasible due to the established methods for preparing its precursor, 6,13-pentacenequinone, in large quantities. A documented gram-scale synthesis of 6,13-pentacenequinone starts from readily available reagents. In a representative procedure, a solution of cyclohexan-1,4-dione and o-phthalaldehyde (B127526) in ethanol (B145695) is treated with an aqueous solution of sodium hydroxide (B78521). This reaction mixture is heated, leading to the precipitation of a yellow solid upon cooling. Further purification by washing with N,N-dimethylformamide (DMF) and acetone (B3395972) yields 6,13-pentacenequinone in substantial quantities, with reported yields around 62%.

The subsequent chlorination of the gram-scale batch of 6,13-pentacenequinone to produce this compound is a standard chemical transformation. This step involves the reaction of the quinone with a suitable chlorinating agent. The scalability of the initial step ensures that a plentiful supply of the precursor is available for the final conversion to this compound.

The multi-step synthesis of this compound is centered around the formation and subsequent derivatization of 6,13-pentacenequinone.

Step 1: Synthesis of 6,13-Pentacenequinone

The foundational step is the condensation reaction between o-phthalaldehyde and 1,4-cyclohexanedione. This reaction proceeds under basic conditions, typically using sodium hydroxide in an ethanol solvent. The mechanism involves a series of aldol-type condensations and subsequent dehydrations to form the fused aromatic ring system of the pentacenequinone.

| Reactants | Reagents/Solvents | Product | Yield |

| o-Phthalaldehyde, 1,4-Cyclohexanedione | NaOH, Ethanol, DMF, Acetone | 6,13-Pentacenequinone | ~62% |

Step 2: Chlorination of 6,13-Pentacenequinone

The conversion of the ketone groups of 6,13-pentacenequinone to chloride groups is the final step in the synthesis of this compound. This is typically achieved using a strong chlorinating agent. One common method involves reacting 6,13-pentacenequinone with phosphorus pentachloride (PCl₅). Another effective reagent is thionyl chloride (SOCl₂), often used with a catalytic amount of N,N-dimethylformamide (DMF). In these reactions, the oxygen atoms of the carbonyl groups are replaced by chlorine atoms, leading to the formation of the aromatic this compound.

| Reactant | Reagents | Product |

| 6,13-Pentacenequinone | Phosphorus Pentachloride (PCl₅) or Thionyl Chloride (SOCl₂)/DMF | This compound |

Strategies for Halogen Substitution in Pentacene (B32325) Scaffolds

The introduction of halogen atoms onto the pentacene framework is a key strategy for tuning its electronic properties and enhancing its stability. For this compound, the substitution is achieved at a late stage of the synthesis by converting the pre-formed 6,13-pentacenequinone. This direct conversion of the carbonyl groups to chlorides is a robust and widely used method for introducing halogens at these specific positions.

An alternative strategy for halogenation is demonstrated in the synthesis of other halogenated pentacenes, such as 6,13-difluoropentacene. beilstein-journals.org In this case, the synthesis does not start with pentacenequinone. Instead, it begins with a halogenated precursor, 1,4-difluorobenzene. beilstein-journals.org Through a series of reactions including Friedel-Crafts acylations and an ortho-lithiation, the pentacene skeleton is constructed with the fluorine atoms already in place. beilstein-journals.org This approach of building the aromatic system from smaller, pre-halogenated fragments represents a fundamentally different synthetic design compared to the late-stage chlorination used for this compound.

The choice of strategy often depends on the desired halogen and its position, as well as the availability of starting materials. The late-stage functionalization of 6,13-pentacenequinone is particularly advantageous for substitutions at the 6 and 13 positions.

Comparative Synthetic Approaches for Substituted Pentacene Analogues (e.g., Thiosubstituted Derivatives)

The synthesis of other important pentacene analogues, such as those with thioether substituents, often starts from the same key intermediate, 6,13-pentacenequinone. This allows for a direct comparison of the synthetic methodologies.

The synthesis of 6,13-bis(arylthio)- or 6,13-bis(alkylthio)pentacenes involves the reaction of 6,13-pentacenequinone with a corresponding thiol (R-SH). This reaction is typically catalyzed by an acid and proceeds via a 1,4-addition (Michael addition) of the thiol to the quinone system, followed by tautomerization. The resulting intermediate is then reduced to afford the final thiosubstituted pentacene. This method introduces functionality through a nucleophilic addition-elimination type mechanism, which contrasts with the direct substitution of oxygen with chlorine in the synthesis of this compound.

| Derivative | Precursor | Key Reagents | Reaction Type |

| This compound | 6,13-Pentacenequinone | PCl₅ or SOCl₂ | Chlorination of Ketones |

| 6,13-Bis(arylthio)pentacene | 6,13-Pentacenequinone | ArSH, Acid, Reducing Agent | Michael Addition, Reduction |

| 6,13-Bis(triisopropylsilylethynyl)pentacene (B153593) | 6,13-Pentacenequinone | Triisopropylsilylacetylene, n-BuLi | Nucleophilic Acetylide Addition |

Similarly, the widely studied 6,13-bis(triisopropylsilylethynyl)pentacene (TIPS-pentacene) is also synthesized from 6,13-pentacenequinone. This synthesis involves the nucleophilic addition of a lithium acetylide, generated from triisopropylsilylacetylene and a strong base like n-butyllithium, to the carbonyl groups of the quinone. The resulting diol is then reduced to form the final product.

Electronic Structure and Quantum Mechanical Characterization

Frontier Molecular Orbital Analysis (HOMO/LUMO Energy Levels)

Frontier Molecular Orbital (FMO) theory is a critical framework for understanding the electronic behavior of molecules like 6,13-dichloropentacene. nist.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are the key orbitals involved in electronic transitions and charge transport. nist.govschrodinger.com The energy of the HOMO is related to the ionization potential (the ability to donate an electron), while the LUMO energy relates to the electron affinity (the ability to accept an electron). The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial parameter that influences the molecule's optical and electronic properties. schrodinger.comirjweb.com

The introduction of two chlorine atoms at the 6 and 13 positions of the pentacene (B32325) core has a significant impact on the energies of the frontier molecular orbitals. Due to the high electronegativity of chlorine, the substituents act as electron-withdrawing groups. This inductive effect leads to a stabilization, or lowering, of the energy levels of both the HOMO and the LUMO compared to unsubstituted pentacene.

Theoretical calculations on similar chlorinated acenes have shown that in addition to the inductive effect, there can be interaction between the vacant d-orbitals of the chlorine atoms and the π-system of the pentacene backbone. This interaction can influence the reorganization energies associated with charge transport, potentially decreasing the energy penalty for a molecule to accept an electron.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Effect of Substitution |

|---|---|---|---|---|

| Pentacene (Reference) | ~ -4.9 to -5.1 | ~ -2.9 to -3.2 | ~ 1.8 to 2.2 | N/A |

| This compound | Lower than Pentacene | Lower than Pentacene | Expected to be similar or slightly larger | Chlorine substitution stabilizes both HOMO and LUMO levels due to inductive effects. |

Note: Specific experimental or calculated values for this compound are not broadly published in the literature; this table reflects the generally accepted effects of halogenation on the pentacene core based on theoretical principles.

The electronic structure of an organic semiconductor is directly linked to its environmental stability, particularly its resistance to oxidation. For pentacene and its derivatives, a primary degradation pathway is photooxidation, which involves the reaction of the molecule with oxygen in the presence of light. This process is often initiated by the loss of an electron from the molecule's HOMO.

By lowering the HOMO energy level, the chlorine substituents in this compound increase the energy required to remove an electron. This enhanced ionization potential translates to greater resistance to oxidation, making DCP intrinsically more stable in ambient conditions compared to unsubstituted pentacene. This improved stability is a significant advantage for its application in electronic devices.

Electronic Band Structure Calculations for Crystalline Phases

In the solid state, individual molecular orbitals of this compound interact to form continuous electronic bands. The highest occupied band is the valence band (derived from the HOMO), and the lowest unoccupied band is the conduction band (derived from the LUMO). The arrangement of these bands determines the material's conductivity.

Crucially, this compound is known to be polymorphic, meaning it can crystallize in different structures depending on the preparation method. rsc.orgresearchgate.net At least two polymorphs have been identified: one obtained from crystal growth in solution and another formed via physical vapor transport (PVT). rsc.orgresearchgate.net These polymorphs exhibit distinct molecular packing, which in turn leads to different electronic band structures. rsc.org Band structure calculations have been performed for both the solution-grown and PVT polymorphs, revealing significant differences in their electronic properties. rsc.org

Band dispersion refers to the width or energy range of the valence and conduction bands. A larger band dispersion indicates stronger electronic communication between adjacent molecules and generally leads to more efficient charge transport. The curvature of the band determines the carrier effective mass (m*); a more dispersed (wider) band corresponds to a smaller effective mass and thus higher charge carrier mobility.

Band structure calculations have shown that the polymorph of this compound obtained through PVT has a stronger electronic coupling compared to the solution-grown polymorph. rsc.org However, when compared to other high-performance organic semiconductors like rubrene (B42821), the band dispersion in DCP is significantly smaller. rsc.org This suggests that the charge carriers in DCP have a larger effective mass than in rubrene, which is consistent with the observation of lower, though still substantial, field-effect mobility in DCP devices. rsc.org The differences in band dispersion between polymorphs and in comparison to other materials highlight the critical role of crystal packing in determining transport properties. rsc.org

| Material | Relative Band Dispersion | Implied Carrier Effective Mass | Source of Observation |

|---|---|---|---|

| This compound (PVT Polymorph) | Moderate | Moderate | Band structure calculations rsc.org |

| This compound (Solution-Grown Polymorph) | Lower than PVT polymorph | Higher than PVT polymorph | Band structure calculations rsc.org |

| Rubrene | Greater than DCP | Lower than DCP | Comparative band structure calculations rsc.org |

Intermolecular Electronic Coupling and Transfer Integrals

The efficiency of charge movement between adjacent molecules in a crystal is quantified by the intermolecular electronic coupling, also known as the transfer integral or hopping parameter. This value is a measure of the energy of interaction between the frontier orbitals of neighboring molecules and is a key parameter in models of charge transport. A larger transfer integral facilitates faster charge hopping and results in higher charge carrier mobility.

The magnitude of the transfer integral is highly sensitive to the distance and relative orientation between molecules. Therefore, the different packing arrangements in the polymorphs of this compound lead to different sets of transfer integrals, explaining the variation in their charge transport properties. Calculations suggest that the PVT polymorph possesses stronger electronic coupling than its solution-grown counterpart. rsc.org

In molecular crystals, charge transport is typically anisotropic, meaning that the mobility of charge carriers depends on the direction of measurement within the crystal. researchgate.net This anisotropy arises because the intermolecular electronic couplings are not uniform in all directions. The specific π-stacking arrangement in the this compound crystal lattice means that the overlap between the π-orbitals of neighboring molecules is highly dependent on their relative positions. rsc.org

The electronic coupling is generally strongest along the π-stacking direction and weaker in other directions. This leads to preferential charge transport pathways within the crystal. The analysis of the calculated band structures for DCP polymorphs shows different dispersion values along different crystallographic axes, which is a direct manifestation of this electronic anisotropy. rsc.org Understanding and controlling this anisotropy is crucial for optimizing the performance of electronic devices by aligning the crystal lattice to favor the direction of highest mobility. researchgate.net

Crystallography, Polymorphism, and Molecular Packing Architectures

Single Crystal Diffraction Studies of 6,13-Dichloropentacene

Single-crystal X-ray diffraction (SC-XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms and molecules in a crystal. hzdr.dehzdr.de This method has been instrumental in elucidating the detailed crystal structures of this compound polymorphs.

Crystals of this compound obtained through physical vapor transport (PVT) have been identified to belong to the monoclinic crystal system. rsc.orgwikipedia.org The specific space group determined for this polymorph is P2₁/c. rsc.org This space group is one of the most commonly observed for organic molecules. ucl.ac.uk The monoclinic system is characterized by three unequal crystallographic axes, with one angle being non-orthogonal. wikipedia.org The P2₁/c space group indicates the presence of a two-fold screw axis and a glide plane. ucl.ac.uk

In contrast, a different polymorph of this compound has been reported when crystallized from solution. rsc.org While detailed crystallographic data for the solution-grown polymorph is less commonly cited in the provided search results, it is distinct from the PVT-grown form. rsc.org

| Parameter | PVT-Grown Polymorph |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

Polymorphism in this compound

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a significant factor influencing the physical and electronic properties of organic semiconductors. rsc.orgresearchgate.net this compound exhibits polymorphism, with different crystal forms being obtained depending on the crystallization method. rsc.orgrsc.org

Distinct polymorphs of this compound arise from solution-based crystallization versus physical vapor transport (PVT). rsc.orgrsc.org The PVT method tends to produce crystalline microribbons. rsc.org X-ray diffraction analysis confirms that the crystals grown in the vapor phase are a different polymorph from the one reported for crystals grown from solution. rsc.org The differences between these polymorphs are manifested in their molecular packing, including variations in interplanar distances and the displacement of molecules relative to one another. rsc.org

The different polymorphic forms of this compound have a profound impact on its charge transport characteristics. rsc.orgrsc.org Field-effect transistors fabricated from PVT-grown microribbons of this compound have demonstrated significantly higher field-effect mobilities compared to devices made from solution-grown crystals. rsc.orgrsc.orgresearchgate.net This highlights the critical role that crystal packing plays in determining the performance of organic electronic devices. Band structure calculations have been employed to understand these differences, suggesting that the transport properties are not solely determined by the magnitude of the intrastack long-axis displacement but also require consideration of the relative positions of the HOMO/LUMO coefficients of adjacent molecules in the stack. rsc.org

Molecular Packing Motifs and Intermolecular Interactions

A recurring and important packing motif in organic semiconductors is π-π stacking. nih.govrsc.org In this compound, the molecules adopt a slipped π-π stacking arrangement. rsc.org This type of packing, also referred to as offset or parallel-displaced π-stacking, is a common feature in aromatic systems and is understood to arise from a balance between attractive dispersion forces and repulsive Pauli forces. nih.govrsc.org

Both the solution-grown and PVT-grown polymorphs of this compound exhibit a π-stacking motif. rsc.org However, they differ in the specific geometric parameters of this stacking, namely the interplanar distances between the pentacene (B32325) backbones and the degree of displacement of the molecules along their long axes. rsc.org These subtle variations in the slipped-stacking geometry are directly linked to the observed differences in charge transport properties between the polymorphs. rsc.org The competition between dispersion and Pauli repulsion is considered the dominant factor leading to the slip-stacked geometry, with electrostatic interactions playing a less definitive role. nih.govescholarship.org

Analysis of C-H/Cl Interactions and Other Non-Covalent Forces

The crystal packing of this compound is governed by a network of non-covalent interactions. While π-π stacking is a dominant force in pentacene derivatives, the presence of chlorine atoms introduces other significant interactions, namely C-H···Cl contacts and potential halogen bonding.

In this compound, the chlorine atoms act as potential sites for weak hydrogen bonds with the C-H groups of adjacent molecules (C-H···Cl). These interactions, though energetically modest, are directional and contribute to the stability of the crystal lattice. rsc.org Furthermore, the electrophilic region on the chlorine atom, known as a σ-hole, can participate in halogen bonding with nucleophilic regions of neighboring molecules. nih.govnih.gov The interplay of these C-H···Cl forces, classic van der Waals forces, and the overarching π-π stacking interactions between the pentacene cores dictates the specific molecular arrangement and is a driving factor in the formation of different polymorphs. nih.govrsc.org The cumulative effect of these varied and competing non-covalent forces ultimately determines the final crystal structure. researchgate.net

Role of Molecular Displacement Along Long Axes on Solid-State Properties

A critical feature of this compound's solid-state structure is its polymorphism, with different crystal forms exhibiting distinct electronic properties. At least two polymorphs have been identified, one typically obtained from solution growth and another from physical vapor transport (PVT). researchgate.netrsc.org These polymorphs, while both featuring a π-stacking motif, differ significantly in their intermolecular geometry. rsc.org

The key structural differences lie in the interplanar distances between the stacked pentacene cores and, most notably, the degree of displacement of adjacent molecules along their long and short axes. rsc.org This molecular slip is a crucial parameter influencing the electronic coupling between molecules, which in turn governs charge transport.

Research has shown a dramatic difference in the field-effect mobility of these polymorphs. The form crystallized via PVT, which forms microribbons, has a reported mobility as high as 9 cm²/V·s. rsc.org This is in stark contrast to the much lower mobilities observed in crystals grown from solution. researchgate.netrsc.org This highlights a direct structure-property relationship: the specific molecular packing, characterized by the longitudinal displacement, has a profound impact on the material's performance as an organic semiconductor. However, the correlation is not straightforward. It has been shown that a larger displacement does not inherently lead to lower mobility. Instead, the charge transport properties are a complex function of both the molecular displacement and the relative positioning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) coefficients on neighboring molecules in the stack. rsc.org

Crystal Engineering Strategies for Tailoring Solid-State Structures

Crystal engineering provides a framework for the rational design of molecular solids with desired properties. rsc.orgub.edu For this compound, the primary demonstrated strategy for controlling its solid-state structure is the selection of the crystallization method. As established, growing crystals from solution versus the gas phase (Physical Vapor Transport) yields two distinct polymorphs with vastly different electronic characteristics. researchgate.netrsc.org This method-dependent polymorphism is a powerful tool for tuning the material's function.

Beyond this, several other crystal engineering strategies, while not specifically documented for this compound, are widely applicable to organic semiconductors. These include:

Co-crystallization: Introducing a second molecular component (a co-former) can create a new crystalline phase with a unique packing arrangement and modified properties. mdpi.com This strategy relies on the formation of robust intermolecular synthons, such as hydrogen or halogen bonds, between the active molecule and the co-former. rsc.org

Solvent Selection: The choice of solvent in solution-based crystallization can influence which polymorph nucleates and grows, due to differing solute-solvent interactions that can favor one molecular conformation or packing arrangement over another. unibo.it

Substituent Modification: Attaching different functional groups to the pentacene core is a fundamental chemical strategy to influence intermolecular interactions and thereby direct the crystal packing. For example, the introduction of specific alkyl groups on other pentacene derivatives has been used to control the lattice structure. dntb.gov.ua

These strategies leverage a deep understanding of non-covalent interactions—from hydrogen bonds to halogen bonds and π-π stacking—to guide the self-assembly of molecules into specific, functional architectures. rsc.org

Data Tables

Table 1: Comparison of this compound Polymorphs

| Feature | Solution-Grown Polymorph | Physical Vapor Transport (PVT) Polymorph | Reference |

| Growth Method | Crystallization from solution | Physical Vapor Transport (PVT) | rsc.org |

| Typical Morphology | Crystals | Microribbons | rsc.org |

| Molecular Packing | π-stacking motif | π-stacking motif | rsc.org |

| Intermolecular Geometry | Distinct interplanar distance and molecular displacement | Different interplanar distance and molecular displacement compared to solution-grown form | rsc.org |

| Field-Effect Mobility | Low | High (up to 9 cm²/V·s) | rsc.org |

Charge Transport Mechanisms and Semiconductor Performance

Carrier Mobility Characterization in 6,13-Dichloropentacene Systems

The mobility of charge carriers in this compound is highly dependent on the crystalline quality and morphology of the material. Characterization is typically performed using field-effect transistor (FET) architectures, which allow for the direct measurement of this key performance metric.

The intrinsic charge transport properties of an organic semiconductor are best revealed in highly ordered single-crystal structures, as these minimize defects and grain boundaries that can impede carrier movement. For this compound, remarkable performance has been achieved in single-crystal devices. When crystallized as microribbons through a physical vapor transport (PVT) method, DCP has demonstrated a high field-effect hole mobility of up to 9 cm²/Vs. researchgate.net This high mobility is attributed to a specific polymorphic crystal structure adopted during the vapor phase growth, which is distinct from the structure obtained when crystals are grown from solution. researchgate.net The ordered molecular packing in these single-crystal microribbons facilitates efficient orbital overlap between adjacent molecules, providing a pathway for rapid charge transport.

While single crystals offer insight into the ideal performance of a material, thin-film transistors (TFTs) are more relevant for large-area, low-cost electronic applications. The performance of DCP in TFTs is influenced by factors such as film morphology, substrate temperature during deposition, and material purity.

In top-contact, bottom-gate TFTs, this compound has shown reliable p-type semiconductor behavior. Devices fabricated on silicon dioxide (SiO₂) gate dielectrics modified with octadecyltrichlorosilane (B89594) (OTS) exhibit good performance characteristics. Studies have shown that the substrate temperature during the vacuum deposition of the DCP thin film is a critical parameter. A systematic evaluation revealed that a substrate temperature of 40 °C yielded the highest mobility. Under these optimized conditions, TFTs based on this compound achieved a hole mobility of approximately 0.20 cm² V⁻¹ s⁻¹. shuaigroup.net These devices also displayed favorable characteristics such as low threshold voltages (around -2.0 V) and good operational stability. shuaigroup.net It is noted that this mobility value was achieved with material purified by simple recrystallization, and it is anticipated that further purification through methods like sublimation could lead to significant improvements in device performance. shuaigroup.net

Table 1: Performance of this compound Thin-Film Transistors at Various Substrate Temperatures

| Substrate Temperature (°C) | Hole Mobility (cm² V⁻¹ s⁻¹) | Threshold Voltage (V) | On/Off Current Ratio |

| Room Temperature | 0.11 | -3.5 | > 10⁵ |

| 40 | 0.20 | -2.0 | > 10⁵ |

| 60 | 0.15 | -2.1 | > 10⁵ |

| 80 | 0.10 | -2.8 | > 10⁵ |

Anisotropic Charge Transport Behavior

The charge transport properties of crystalline this compound are highly anisotropic, meaning that the efficiency of charge movement is strongly dependent on the direction within the crystal lattice. nih.gov This directional dependence is a direct consequence of the specific molecular packing arrangement of the this compound molecules. The variation in intermolecular distances and the degree of π-orbital overlap along different crystallographic axes lead to significant differences in the electronic coupling between neighboring molecules. nih.gov This results in preferred pathways for charge transport, a common feature in many organic semiconductors. rsc.orgnih.gov For charge transport to be effective in a two-dimensional molecular system, a degree of anisotropy is often required; fully isotropic systems can sometimes lead to immobile polarons. rsc.org

In the crystalline form of this compound, theoretical calculations have identified a dominant pathway for charge transport. The modification of the pentacene (B32325) core with chlorine atoms influences the crystal packing, leading to the formation of significant one-dimensional π-stacks. nih.gov The charge transport is predominantly directed along the a-axis of the crystal. nih.gov This preference is attributed to the strong transfer integrals, which represent the electronic coupling strength, along this specific axis. nih.gov Consequently, the charge mobility along this π-stacking direction is substantially higher than in other directions, characterizing the material's charge transport as quasi-one-dimensional. nih.gov

Comparative Analysis of Charge Transport with Other Oligoacenes (e.g., Pentacene, Rubrene (B42821), Pentathienoacene)

The charge transport characteristics of this compound (DCP) are best understood when compared with other benchmark oligoacenes like pentacene, rubrene, and pentathienoacene (PTA).

Versus Pentacene: While both are based on a five-ring aromatic core, their transport behaviors differ significantly due to their distinct crystal packing. Pentacene exhibits relatively uniform electronic couplings in multiple directions, which provides more transport pathways and results in a larger three-dimensional (3D) mobility. nih.gov In contrast, DCP's transport is more one-dimensional, concentrated along the π-stacking a-axis. nih.gov The chlorine substitution in DCP also results in a lower Highest Occupied Molecular Orbital (HOMO) level compared to pentacene, which suggests better environmental stability. nih.gov

Versus Rubrene: A polymorph of DCP obtained via physical vapor transport has a crystal structure that compares favorably with that of rubrene, a material known for its high charge carrier mobility. rsc.org However, despite the structural similarities, DCP exhibits a much lower mobility than rubrene. rsc.org This indicates that simple structural parameters like interplanar distance and molecular displacement are not the sole determinants of transport properties. Instead, the specific relative locations of the HOMO/LUMO orbital coefficients on neighboring molecules, which dictate the electronic coupling, play a crucial role and are less optimal in DCP compared to rubrene. rsc.org

Versus Pentathienoacene (PTA): Both DCP and PTA, the thiophene (B33073) equivalent of pentacene, feature significant one-dimensional π-stacks within their crystal structures. nih.gov However, PTA demonstrates a considerably smaller 3D mobility than both DCP and pentacene. nih.gov This is primarily due to a much larger reorganization energy in PTA, a consequence of introducing sulfur atoms into the acene backbone. nih.govnih.gov Like DCP, PTA also has a lower HOMO level than pentacene, indicating enhanced stability. nih.gov

The following table provides a comparative overview of key charge transport parameters for these oligoacenes.

| Compound | Dominant Transport Character | Reorganization Energy (Hole) | Electronic Coupling / Band Dispersion | Reported Mobility | Key Structural Feature |

|---|---|---|---|---|---|

| This compound (DCP) | Quasi-1D (along a-axis) nih.gov | Lower than PTA nih.gov | Strong transfer integrals along a-axis. nih.gov Less band dispersion than rubrene. rsc.org | Lower than Rubrene, higher than PTA. nih.govrsc.org Up to 9 cm²/V·s reported for a specific polymorph. rsc.orgresearchgate.net | Significant 1D π-stacks. nih.gov |

| Pentacene | 3D nih.gov | Relatively low nih.gov | Relatively uniform electronic couplings provide multiple pathways. nih.gov | Generally high, in the range of 1-5 cm²/V·s for thin films. researchgate.net | Herringbone packing. |

| Rubrene | Anisotropic 2D/3D | Low | Greater band dispersion than DCP. rsc.org | Very high, can exceed 10 cm²/V·s. aps.org | Favorable π-orbital overlap in its orthorhombic crystal structure. rsc.orgsissa.it |

| Pentathienoacene (PTA) | Quasi-1D nih.govnih.gov | High (larger than pentacene and DCP) nih.govnih.gov | Strong uniaxial dispersion within molecular layers. nih.gov | Much smaller 3D mobility than pentacene and DCP. nih.gov | 1D π-stacks due to S-S interactions. nih.govnih.gov |

Thin Film Formation, Morphology, and Interfacial Phenomena

Fabrication and Characterization of Crystalline Microribbons and Nanobelts

The crystalline form of 6,13-Dichloropentacene significantly influences its electronic properties. rsc.org The creation of well-defined crystalline structures, such as microribbons and nanobelts, is a key area of research.

Two primary methods have been successfully employed to grow crystalline structures of this compound: solution processing and physical vapor transport (PVT). rsc.org

Solution Processing: This method involves dissolving DCP in a suitable solvent and allowing it to crystallize. Self-assembly through solution-based methods can produce large-area, well-aligned nanobelt arrays, driven by the strong anisotropic interactions between the DCP molecules. researchgate.net However, crystals grown from solution have demonstrated significantly lower field-effect mobilities compared to those produced by PVT. rsc.org

Physical Vapor Transport (PVT): In the PVT method, solid DCP is heated under vacuum, and the resulting vapor is transported by a carrier gas to a cooler region where it crystallizes. This technique has been shown to produce a different polymorph of DCP compared to solution-grown crystals. rsc.org These PVT-grown microribbons have exhibited high field-effect mobilities, reaching up to 9 cm²/Vs. researchgate.net The superior performance of the PVT-grown crystals is attributed to a distinct crystal packing arrangement. rsc.org

The two polymorphs, while both featuring a π-stacking motif, differ in their intermolecular distances and the displacement of molecules along their long axes. rsc.org An interesting observation is that while the long-axis displacement in the DCP PVT structure is significant, it is less than that of rubrene (B42821), yet rubrene exhibits higher mobility. This suggests that simply minimizing the long-axis displacement is not the sole factor for optimizing transport properties. The relative positioning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) coefficients between neighboring molecules in the stack also plays a crucial role. rsc.org

| Growth Method | Resulting Structure | Key Characteristics | Reported Mobility |

| Solution Processing | Nanobelt Arrays | Large-area, well-aligned arrays | Lower |

| Physical Vapor Transport (PVT) | Microribbons | Different polymorph, distinct packing | Up to 9 cm²/Vs |

Self-Assembled Monolayers (SAMs) on Metal Surfaces (e.g., Au(788))

The interface between the organic semiconductor and the metal electrode is critical for efficient charge injection and extraction in electronic devices. The formation of well-ordered self-assembled monolayers (SAMs) of DCP on metal surfaces, such as the vicinal gold surface Au(788), is a key strategy to control this interface. While direct studies on this compound on Au(788) are not extensively documented in the provided results, research on similar pentacene (B32325) derivatives provides valuable insights into the expected behavior. For instance, studies on 5,6,7-trithiapentacene-13-one (TTPO) on Au(788) have shown the formation of ordered molecular chains and SAMs. researchgate.net

The adsorption geometry of pentacene derivatives on gold surfaces is influenced by a delicate balance of molecule-substrate and molecule-molecule interactions. For a related pentacene derivative, TTPO, on Au(788), the molecules arrange themselves laterally with a small tilt angle relative to the gold surface. researchgate.net This contrasts with the more common flat-lying or standing-up phases observed for pentacene on various surfaces. researchgate.net The specific adsorption geometry of this compound on Au(788) would similarly depend on the interplay of van der Waals forces, potential interactions involving the chlorine atoms, and the templating effect of the stepped gold surface.

Scanning Tunneling Microscopy (STM) is an indispensable tool for visualizing the arrangement of molecules on conductive surfaces with atomic resolution. wikipedia.org It operates based on the principle of quantum tunneling, where a sharp conducting tip scans across a surface, and the tunneling current between the tip and the sample is measured. wikipedia.orgyoutube.com This technique allows for the direct imaging of the self-assembled structures of molecules like DCP on substrates.

STM has been effectively used to study the nanoscale surface structures of pentacene derivatives on gold surfaces, revealing the formation of molecular chains and ordered monolayers. researchgate.net For this compound, STM would be crucial for determining its precise packing arrangement on Au(788), identifying any surface reconstructions, and understanding the influence of the substrate's atomic steps on the molecular ordering. Furthermore, a related technique, scanning tunneling spectroscopy (STS), can provide information about the local density of electronic states, offering insights into the electronic properties of the DCP monolayer. wikipedia.orgaps.org

Heterojunction Formation with Electron Acceptor Materials (e.g., Fullerenes)

Organic photovoltaic devices and other electronic components often rely on heterojunctions, which are interfaces between two different semiconductor materials, typically an electron donor and an electron acceptor. This compound, being an electron-donating (p-type) material, can be paired with electron-accepting (n-type) materials like fullerenes to create such heterojunctions.

The creation of well-defined heterostructures with sharp interfaces is essential for efficient charge separation and transport. Layer-by-layer assembly is a powerful technique for constructing such heterostructures. nih.gov This can be achieved through various methods, including physical vapor deposition and solution-based techniques, allowing for precise control over the thickness and morphology of each layer. mdpi.comresearchgate.net

For a this compound/fullerene heterojunction, a layer of DCP would first be deposited onto a substrate, followed by the deposition of a fullerene layer. The order of deposition can be reversed depending on the desired device architecture. The ability to create these layered structures allows for the engineering of the electronic landscape of the device, optimizing processes like exciton (B1674681) dissociation at the donor-acceptor interface. The fabrication of these heterostructures can be achieved by stacking different layers in a vertical fashion. researchgate.net

Photophysical Properties and Exciton Dynamics

Photoluminescence Anisotropy in Crystalline Nanostructures

Crystalline nanostructures of 6,13-dichloropentacene exhibit a significant and anomalous anisotropy in their photoluminescence. nih.govarxiv.orggithub.io This property is a direct consequence of the highly ordered molecular arrangement within the self-assembled nanobelts.

The strong anisotropy in the photoluminescence from DCP nanobelts is rooted in the specific orientation of the optical transition dipole moments of the molecules. Research shows that the emission originates from the intramolecular exciton (B1674681), and its transition dipole moment has a defined orientation at an angle of 115° with respect to the long axis of the nanobelt. nih.govgithub.io

This fixed orientation dictates how light is emitted. The angular dependence of the photoluminescence intensity follows a quartic rule, described by the proportionality I_PL(θ) ∝ cos⁴(θ – 115°), which aligns well with the optical selection rules for individual DCP molecules within the crystal structure. nih.govgithub.io Consequently, the material demonstrates a very high degree of polarization. The measured polarization ratio (ρ) from individual nanobelts is exceptionally high, with an average value of 0.91 ± 0.02, which is superior to many other organic semiconductors. nih.govgithub.io

| Parameter | Value | Reference |

|---|---|---|

| Origin of Photoluminescence | Relaxation of Intramolecular Exciton | nih.govgithub.io |

| Orientation of Optical Transition Dipole Moment | 115° (relative to nanobelt long-axis) | nih.govgithub.io |

| Angular Dependence of PL Intensity | IPL(θ) ∝ cos⁴(θ – 115°) | nih.govgithub.io |

| Average Polarization Ratio (ρ) | 0.91 ± 0.02 | nih.govgithub.io |

Singlet Fission Dynamics and Triplet Exciton Migration

Singlet fission is a photophysical process where a singlet exciton converts into two triplet excitons. This phenomenon holds the potential to significantly enhance the efficiency of photovoltaic devices. While experimental studies on the singlet fission dynamics within pure this compound are not widely reported, its properties make it a valuable component in theoretical models aimed at controlling this process.

A key challenge in harnessing singlet fission is directing the flow of the generated triplet excitons. Theoretical studies have used this compound (referred to as Cl2PEN in models) to establish design principles for achieving directional triplet exciton migration. osaka-u.ac.jp

These studies employ symmetric linear heterotrimer models, denoted as X/Y, where different pentacene (B32325) derivatives form a three-molecule aggregate. osaka-u.ac.jp In this framework, this compound can be used as one of the components (e.g., in a CN2PEN/Cl2PEN system) to create an energy gradient. osaka-u.ac.jp The design principle relies on the following factors:

Substituent Effects: The electronic properties of each pentacene unit, such as the energies of the S1 and T1 states and the HOMO/LUMO levels, are tuned by the attached substituent groups.

Electronic Coupling and Energy Matching: By strategically combining different derivatives like DCP, it is possible to control the electronic couplings and energy level alignment between the molecules in the aggregate.

Quantum Interference: The reduction in the structural symmetry of a heterotrimer compared to a homotrimer can open new interaction pathways, accelerating the fission process between specific molecules.

By optimizing the combination of molecules and the intermolecular distances, these heterotrimer systems can achieve a high selectivity (over 70%) for producing spatially separated triplet-triplet states, thereby establishing a clear direction for triplet exciton transport. osaka-u.ac.jp

Charge-Transfer Excitations in Aggregated States and Their Spectroscopic Signatures

In the solid state or in aggregated forms, the photophysical properties of this compound are significantly influenced by intermolecular interactions, leading to the formation of excitonic states that are delocalized over multiple molecules. Among these are charge-transfer (CT) excitons, which are excited states where an electron is transferred from one molecule to a neighboring molecule, creating a hole and an electron bound by Coulombic attraction. The formation and properties of these CT states are highly dependent on the crystal packing and molecular arrangement within the aggregate.

Studies on crystalline nanobelts of this compound have indicated the formation of both intramolecular excitons (Frenkel excitons) and intermolecular excitons. researchgate.net The presence of intermolecular excitons suggests significant electronic coupling between adjacent molecules, a prerequisite for the formation of charge-transfer states. The absorption spectrum of such aggregates would be expected to show features corresponding to these different types of excitations.

The spectroscopic signatures of charge-transfer excitations are often broad, relatively weak, and red-shifted compared to the absorption of the isolated molecule. This is because the CT state is typically lower in energy than the Frenkel exciton in closely packed aggregates. The energy of the CT state is sensitive to the dielectric environment and the distance and orientation between the donor and acceptor molecules.

In molecular aggregates, the local, Frenkel-type excitations (LE) and charge-transfer excitations are often not independent but can couple and mix. This coupling gives rise to hybridized excitonic states with mixed LE/CT character. The extent of this mixing is determined by the energy difference between the LE and CT states and the magnitude of the electronic coupling between them.

The interaction between local and charge-transfer excitations has profound effects on the photophysical properties of the aggregate. For instance, strong LE-CT coupling can influence the energy and oscillator strength of the optical transitions. In some systems, this coupling can lead to the emergence of J-type aggregation, characterized by a red-shifted and narrowed absorption band, or H-type aggregation, which results in a blue-shifted and broadened absorption band. The specific type of aggregation and the resulting spectroscopic features in this compound aggregates will depend on the precise intermolecular geometry, which is known to exist in different polymorphic forms. rsc.org

Advanced Research Directions and Future Outlook for 6,13 Dichloropentacene

Rational Design Principles for Enhanced Performance of Organic Semiconductors

The performance of organic semiconductors is intrinsically linked to their molecular structure. Rational design principles, therefore, focus on the targeted modification of the molecular core to fine-tune its electronic and solid-state properties. In the context of 6,13-dichloropentacene, these principles revolve around several key strategies:

Tuning Frontier Molecular Orbital (FMO) Energy Levels: The introduction of electron-withdrawing chlorine atoms at the 6 and 13 positions significantly lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the pentacene (B32325) core. This reduction in the HOMO level is particularly advantageous, as it enhances the material's stability in ambient conditions by making it less susceptible to oxidation. Further modifications, such as the introduction of additional electron-withdrawing or electron-donating groups, can be employed to precisely tailor these energy levels for specific applications, ensuring efficient charge injection and transport in electronic devices.

Minimizing Reorganization Energy: The reorganization energy is a critical parameter that influences the charge transport mobility of an organic semiconductor. It represents the energy required for the molecule to geometrically relax upon gaining or losing an electron. Lower reorganization energies generally lead to higher charge mobilities. While functionalization can sometimes increase this energy, strategic design can mitigate this effect. For instance, theoretical studies have shown that compared to fluorine, chlorine and nitrogen functionalization of pentacene can reduce the impact on reorganization energy, offering a pathway to high-mobility materials.

Enhancing Intermolecular Interactions: The arrangement of molecules in the solid state, or crystal packing, is paramount for efficient charge transport. The introduction of substituents can influence these interactions. Chlorine atoms, for example, can participate in non-covalent interactions such as C-H···Cl and Cl···Cl contacts, which can promote favorable π-stacked structures essential for charge hopping between adjacent molecules. The design of derivatives that encourage strong and ordered intermolecular coupling is a key strategy for improving semiconductor performance.

Improving Solubility and Processability: A significant challenge with unsubstituted pentacene is its poor solubility, which limits its processability from solution. The addition of bulky side groups, such as triisopropylsilylethynyl (TIPS), has been a successful strategy to enhance solubility. For this compound, the design of derivatives that incorporate solubilizing groups while preserving or enhancing the desired electronic properties is an active area of research. This would enable the use of cost-effective and scalable solution-based fabrication techniques.

| Design Principle | Effect on this compound | Desired Outcome |

| FMO Level Tuning | Lowering of HOMO/LUMO levels by chlorine atoms. | Enhanced air stability, optimized charge injection. |

| Reorganization Energy | Potential for lower reorganization energy compared to other halogens. | Higher charge carrier mobility. |

| Intermolecular Interactions | Promotion of π-stacking through C-H···Cl and Cl···Cl interactions. | Efficient charge transport pathways. |

| Solubility Enhancement | Introduction of solubilizing groups. | Improved processability for solution-based fabrication. |

Strategies for Precise Polymorph Control in Device Fabrication

Polymorphism, the ability of a material to exist in multiple crystalline forms, is a critical factor in the performance of organic electronic devices. Different polymorphs of the same compound can exhibit vastly different electronic properties due to variations in their molecular packing. For this compound, controlling the formation of specific polymorphs during device fabrication is essential to achieve optimal and reproducible performance. Research has shown that crystals grown from solution and those obtained through physical vapor transport (PVT) can result in different polymorphs with significantly different charge mobilities. Several strategies are being explored to gain precise control over this phenomenon:

Substrate Engineering: The surface of the substrate on which the organic semiconductor is deposited can play a crucial role in directing crystal growth. This includes modifying the substrate with self-assembled monolayers (SAMs) to alter its surface energy and chemical properties. The choice of the dielectric material in an OFET can also influence the polymorphism of the deposited this compound layer.

Solvent and Solution Engineering: For solution-based deposition techniques, the choice of solvent is critical. The solubility of the organic semiconductor, the solvent's boiling point, and its interaction with the solute molecules can all influence the nucleation and growth of specific polymorphs. The use of solvent mixtures and additives can provide further control over the crystallization process.

Deposition Parameter Optimization: Techniques like solution shearing and spin coating allow for the control of various deposition parameters. The shearing speed, substrate temperature, and solution concentration can all be tuned to favor the formation of a desired polymorph. For instance, varying the substrate temperature can influence the solvent evaporation rate, which in turn affects the molecular assembly and the resulting crystal structure.

Thermal and Solvent Annealing: Post-deposition treatments, such as thermal annealing (heating the film) or solvent vapor annealing (exposing the film to solvent vapors), can be used to induce phase transitions from a less stable to a more stable and electronically favorable polymorph.

Nanoconfinement: Confining the crystallization of organic semiconductors within nanostructures can be an effective method to stabilize transient or metastable polymorphs. This approach allows for the study of their intrinsic properties and can lead to the discovery of new crystalline phases with enhanced electronic characteristics.

| Strategy | Mechanism | Impact on this compound |

| Substrate Engineering | Modifying surface energy and chemistry. | Directs the orientation and packing of molecules. |

| Solvent Selection | Influencing solubility and evaporation rate. | Controls nucleation and growth of specific polymorphs. |

| Deposition Control | Tuning parameters like speed and temperature. | Favors the formation of desired crystalline phases. |

| Annealing | Providing energy for molecular rearrangement. | Induces transitions to more ordered polymorphs. |

| Nanoconfinement | Restricting crystal growth in small volumes. | Stabilizes metastable polymorphs for study and use. |

Integration of this compound in Novel Organic Electronic Architectures

While much of the research on this compound has focused on its application in OFETs, its favorable electronic properties make it a promising candidate for a range of other organic electronic architectures.

Organic Field-Effect Transistors (OFETs): This remains the primary area of application for this compound. Its high charge carrier mobility and good stability have led to the fabrication of high-performance p-channel transistors. Future research will likely focus on its integration into more complex circuits, such as inverters and ring oscillators, and its use in flexible and transparent electronics.

Organic Photovoltaics (OPVs): The well-defined energy levels of this compound make it a potential component in organic solar cells. While not extensively studied in this context, its properties suggest it could function as either a donor or an acceptor material in a bulk heterojunction, depending on the other components of the blend. Its stability is also a significant advantage for long-lasting solar cell applications.

Organic Light-Emitting Diodes (OLEDs): Pentacene derivatives have been explored as emissive layers in OLEDs. While this compound itself is not primarily known for its light-emitting properties, it could potentially be used as a host material for phosphorescent or fluorescent dopants, or as a charge-transporting layer in the OLED stack to improve device efficiency and lifetime.

Sensors: The electronic properties of organic semiconductors are often sensitive to their chemical environment. This sensitivity can be harnessed to create chemical sensors. The interaction of analyte molecules with the surface of a this compound-based OFET could lead to measurable changes in its conductivity, forming the basis of a highly sensitive sensor device.

Metal-Organic Frameworks (MOFs): A more novel approach involves the use of functionalized pentacene derivatives as linkers in the construction of metal-organic frameworks. This strategy allows for the precise arrangement of the semiconductor molecules in a highly ordered, three-dimensional structure. Such architectures could exhibit unique charge transport properties and open up new possibilities for their use in catalysis, gas storage, and electronics.

Theoretical Predictions for Unexplored Derivatives and Advanced Material Architectures

Computational modeling has become an indispensable tool in the field of materials science, enabling the prediction of the properties of yet-to-be-synthesized molecules and guiding experimental efforts. For this compound, theoretical studies are paving the way for the discovery of new derivatives and the exploration of advanced material architectures.

Predicting the Properties of Novel Derivatives: Using methods like Density Functional Theory (DFT), researchers can computationally design and screen a vast library of this compound derivatives. By systematically adding different functional groups at various positions on the pentacene core, it is possible to predict their impact on key properties such as FMO energies, reorganization energies, and optical absorption spectra. These predictions can identify promising candidates for synthesis and experimental validation. For instance, computational studies have explored the effects of introducing nitro and amine groups to the pentacene backbone, predicting enhanced solubility and photostability.

Modeling Crystal Packing and Polymorphism: Theoretical models can be used to predict the most stable crystal structures of new derivatives and to understand the energetic landscape of polymorphism. By calculating the intermolecular interaction energies, it is possible to rationalize why certain packing motifs are favored over others. This knowledge is crucial for developing effective strategies for polymorph control.

Simulating Charge Transport: Advanced computational techniques can simulate the process of charge transport in organic semiconductor crystals. By calculating the electronic coupling between adjacent molecules (transfer integrals), it is possible to estimate the theoretical charge carrier mobility of a given material. This allows for a direct link to be established between molecular structure, crystal packing, and device performance.

Designing Advanced Architectures: Theoretical modeling is not limited to single molecules or simple crystals. It can also be used to explore the behavior of this compound and its derivatives in more complex architectures, such as at the interface with other materials in a device, or within the ordered environment of a metal-organic framework. These simulations can provide insights into the fundamental processes that govern device operation and guide the design of next-generation organic electronics.

| Theoretical Approach | Application to this compound | Insights Gained |

| Density Functional Theory (DFT) | Predicting electronic and optical properties of new derivatives. | Guidance for synthesizing molecules with tailored properties. |

| Molecular Dynamics (MD) | Simulating crystal growth and molecular packing. | Understanding and controlling polymorphism. |

| Kinetic Monte Carlo (KMC) | Modeling charge transport in the solid state. | Predicting charge carrier mobility and device performance. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying behavior in complex environments. | Designing advanced device architectures and interfaces. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.